molecular formula C9H12N2O3 B2507840 6-Isobutoxypyrazine-2-carboxylic acid CAS No. 1528231-94-8

6-Isobutoxypyrazine-2-carboxylic acid

Cat. No. B2507840
CAS RN: 1528231-94-8
M. Wt: 196.206
InChI Key: GVALCGWHGFNHIL-UHFFFAOYSA-N
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Description

6-Isobutoxypyrazine-2-carboxylic acid is a chemical compound with the molecular formula C9H12N2O3 and a molecular weight of 196.2 . It is used for research and development .


Synthesis Analysis

The synthesis of carboxylic acids and esters from CO2 has been summarized and discussed . Carboxylic acids can be reduced to alcohols by treating them with hydrogen to cause a hydrogenation reaction .


Molecular Structure Analysis

Carboxylic acids, like this compound, have a carboxyl carbon that is sp2-hybridized, making the carboxylic acid groups planar with C–C═O and O═C–O bond angles of approximately 120° .


Chemical Reactions Analysis

Carboxylic acids can undergo four general categories of reactions: they can form a carboxylate salt, undergo nucleophilic acyl substitution, be reduced by reagents like LiAlH4, and have the proton on the carbon alpha to the carbonyl group removed leading to substitution at the alpha position .


Physical And Chemical Properties Analysis

Carboxylic acids are safe to store and handle, and are broadly accessible with great structural diversity . They are easily deprotonated, readily forming a carboxylate salt .

Scientific Research Applications

Biocatalyst Inhibition and Industrial Chemical Production

Carboxylic acids, such as hexanoic, octanoic, decanoic, and lauric acids, demonstrate biocatalyst inhibition effects on microbes like Escherichia coli and Saccharomyces cerevisiae. This inhibition is significant in biotechnological applications, where these acids are produced fermentatively. Understanding these effects is crucial for metabolic engineering strategies aimed at increasing microbial robustness for industrial chemical production (Jarboe, Royce, & Liu, 2013).

Antioxidant and Antimicrobial Activities

Natural carboxylic acids derived from plants, such as benzoic acid, cinnamic acid, and rosmarinic acid, are known for their antioxidant and antimicrobial activities. Their structure-related bioactivities have been extensively reviewed, providing insights into the potential applications of similar compounds in food preservation and pharmaceuticals (Godlewska-Żyłkiewicz et al., 2020).

Carboxylic Acid Bioisosteres in Drug Design

The exploration of novel carboxylic acid bioisosteres, aiming to replace the carboxylate moiety in drugs due to associated toxicity or metabolic stability issues, highlights the relevance of these compounds in medicinal chemistry. This research aids in the development of drugs with improved pharmacological profiles, indicating the importance of carboxylic acids and their derivatives in drug design and development (Horgan & O’ Sullivan, 2021).

Extraction Technologies for Bio-Based Chemicals

Advances in solvent technologies for the extraction of carboxylic acids from aqueous streams are critical for the production of bio-based plastics. Research into new solvents, including ionic liquids, aims at improving the efficiency and economic feasibility of processes to recover these acids, which are vital for sustainable industrial chemistry (Sprakel & Schuur, 2019).

Biomass-Derived Chemicals and Drug Synthesis

Levulinic acid, a biomass-derived carboxylic acid, exemplifies the potential of such compounds in green chemistry, serving as a precursor for various chemicals and drugs. This highlights the role of carboxylic acids in developing sustainable pathways for drug synthesis and other valuable chemicals, showcasing the broader applicability of compounds like 6-Isobutoxypyrazine-2-carboxylic acid in scientific research (Zhang et al., 2021).

Mechanism of Action

The exact mechanisms by which carboxylic acids exert their effects are unknown .

Safety and Hazards

6-Isobutoxypyrazine-2-carboxylic acid is not classified under GHS classification . In case of inhalation, skin contact, eye contact, or ingestion, medical attention should be sought immediately . It should be kept away from heat, sparks, open flames, and hot surfaces .

Future Directions

The field of catalytic decarboxylative transformations has expanded significantly in recent years, utilizing various classes of carboxylic acids as the substrate . The catalytic reduction of carboxylic acid derivatives has witnessed rapid development in recent years .

properties

IUPAC Name

6-(2-methylpropoxy)pyrazine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3/c1-6(2)5-14-8-4-10-3-7(11-8)9(12)13/h3-4,6H,5H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVALCGWHGFNHIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=NC(=CN=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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